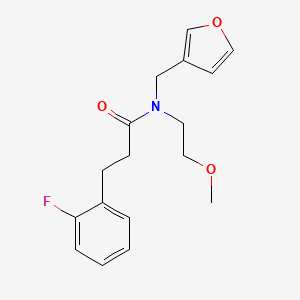
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide is a useful research compound. Its molecular formula is C17H20FNO3 and its molecular weight is 305.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide, often referred to as a fluorinated compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H23FN2O3
- Molecular Weight : 344.4 g/mol
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The furan ring and the fluorinated phenyl group are critical for modulating biological pathways, potentially leading to antimicrobial and anti-inflammatory effects.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The presence of the furan moiety is often associated with anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production in vitro | |
| Cytotoxicity | Low cytotoxicity in human cell lines |
Case Study 1: Antimicrobial Screening
A recent study evaluated the antimicrobial properties of related compounds, revealing that derivatives of propanamide exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, showing an IC50 value indicative of moderate potency.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests a potential therapeutic application in treating chronic inflammatory diseases.
Research Findings
Recent literature has highlighted the importance of fluorination in drug design, noting that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts . The incorporation of a methoxyethyl group is also known to improve solubility, which is crucial for effective drug formulation.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,10,13H,6-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFGEHJELFGIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













